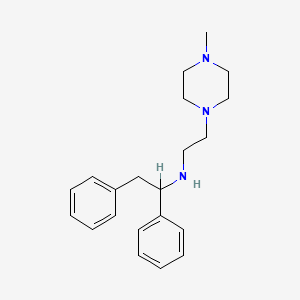
1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethyl group linked to a diphenylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine typically involves the reaction of 1,2-diphenylethanamine with 2-(4-methylpiperazin-1-yl)ethanamine. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-(4-Methyl-1-piperazinyl)ethanamine: A simpler analog with similar structural features .
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine: Another related compound with an ethyl group substitution .
Uniqueness: N-[2-(4-Methylpiperazin-1-yl)ethyl]-1,2-di(phenyl)ethanamine is unique due to its combination of a piperazine ring with a diphenylethanamine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
23892-50-4 |
|---|---|
Formule moléculaire |
C21H29N3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-diphenylethanamine |
InChI |
InChI=1S/C21H29N3/c1-23-14-16-24(17-15-23)13-12-22-21(20-10-6-3-7-11-20)18-19-8-4-2-5-9-19/h2-11,21-22H,12-18H2,1H3 |
Clé InChI |
DMNHKFGNEACKMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCNC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


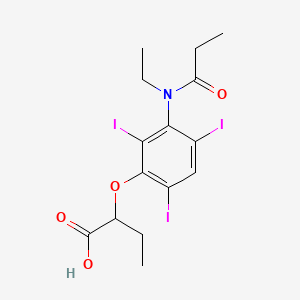
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
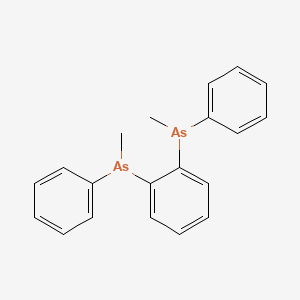

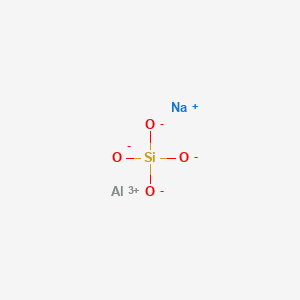
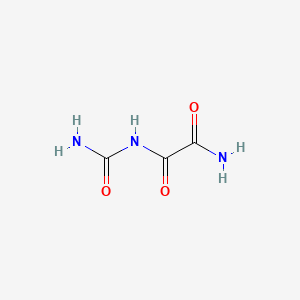
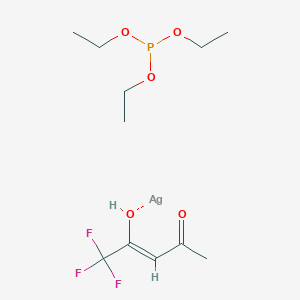

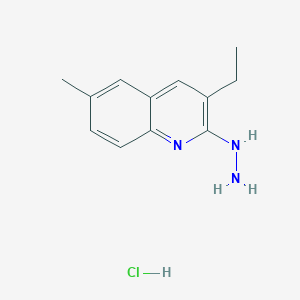
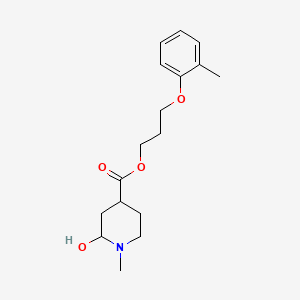
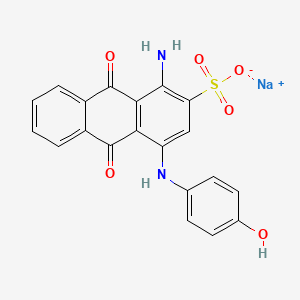
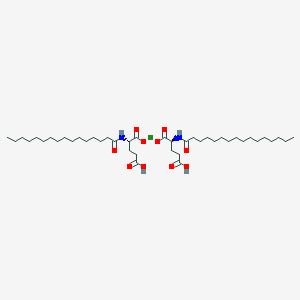

![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
